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A comprehensive analysis of the dihydrofolate reductase (DHFR) 19-base pair deletion

polymorphism across diverse human cohorts reveals both consistent and conflicting

associations with various health outcomes. This guide provides a comparative overview of key

findings and experimental methodologies to aid researchers and drug development

professionals in interpreting and designing future studies.

The DHFR gene encodes a crucial enzyme for folate metabolism, which is essential for DNA

synthesis and methylation.[1] A 19-bp insertion/deletion polymorphism within the first intron of

the DHFR gene has been extensively studied as a potential modulator of disease risk and

treatment response.[1] However, the functional consequences of this polymorphism remain a

subject of debate, with different studies reporting conflicting results. This guide synthesizes

findings from multiple cohorts to provide a clearer picture of the current state of research.

Comparative Analysis of Genotype Frequencies and
Associations
The prevalence of the DHFR 19-bp deletion varies significantly across different populations.

The homozygous deletion (del/del) genotype has been reported at frequencies ranging from

10.5% to 48% in various ethnic groups.[2] This variability underscores the importance of

considering population-specific differences in genetic association studies.

Below is a summary of key findings from cross-validation studies in different disease contexts:
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Health Outcome Cohort(s) Key Findings Reference

Cognitive Function

Boston Puerto Rican

Health Study,

Nutrition, Aging, and

Memory in Elders

study

Carriers of the del/del

genotype with high

folate status had

significantly worse

memory scores.[2][3]

[4]

Philip et al. (2015)[2]

[3][4]

Pooled data from two

randomized B-vitamin

trials in subjects with

Mild Cognitive

Impairment (MCI)

Beneficial effects of B-

vitamin therapy on

cognitive function

were only observed in

individuals with the

ins/ins genotype.[5]

Harrison et al. (2022)

[5]

Neural Tube Defects

(NTDs)

Various case-control

studies

Inconsistent findings:

some studies suggest

the del/del genotype

in mothers increases

the risk of spina

bifida[1][6], while

others report a

protective effect[1][7]

or no association.[1]

[6]

Multiple sources[1][6]

[7]

Cancer Risk
Long Island Breast

Cancer Study Project

The 19-bp deletion

was not associated

with overall breast

cancer risk, but an

interaction with

multivitamin use was

observed, suggesting

an increased risk for

del/del carriers who

use multivitamins.[8]

Xu et al. (2007)[8]

Iranian population

(Nonsyndromic Cleft

The homozygous D/D

(del/del) genotype

Salimi et al. (2019)[7]
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Lip with or without

Cleft Palate)

was associated with a

reduced risk of

nonsyndromic cleft lip

with or without cleft

palate.[7]

Pregnancy Outcomes
Pregnant women in

Camden, NJ

Women with a

deletion allele had a

significantly greater

risk of preterm

delivery.[9]

Johnson et al. (2005)

[9]

Folate Metabolism
Framingham Offspring

Study

The del/del genotype

is associated with

increased

unmetabolized folic

acid in plasma and

decreased red blood

cell folate, particularly

with high folic acid

intake.[6]

Kalmbach et al.

(2008)[6]

Experimental Protocols
The primary method for determining the DHFR 19-bp deletion genotype is Polymerase Chain

Reaction (PCR) followed by gel electrophoresis or real-time PCR with fluorescent probes.

Genotyping by Allele-Specific PCR
This method was utilized in the Long Island Breast Cancer Study Project.[8]

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes.

PCR Amplification: Allele-specific PCR is performed to amplify the region containing the 19-

bp insertion/deletion.

Primer Design: Specific primers are designed to differentiate between the insertion and

deletion alleles.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4510661/
https://pubmed.ncbi.nlm.nih.gov/15755837/
https://pubmed.ncbi.nlm.nih.gov/15755837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pubmed.ncbi.nlm.nih.gov/17413111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genotype Determination: The presence and size of the PCR products are analyzed to

determine the genotype (+/+, +/-, or -/-).

Genotyping by Real-Time PCR with TaqMan Probes
This high-throughput method was employed in the Framingham Offspring Study.[6]

DNA Extraction: Genomic DNA is isolated from subject samples.

Primer and Probe Design:

Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[6]

Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[6]

Insertion Allele Probe (FAM dye): ACC TGG GCG GGA CGC G[6]

Deletion Allele Probe (VIC dye): TGG CCG ACT CCC GGC G[6]

Real-Time PCR Reaction: The PCR reaction contains template DNA, primers, fluorescently

labeled probes (FAM and VIC), and TaqMan Universal PCR Master Mix.[6]

Thermal Cycling: The samples undergo denaturation, followed by multiple cycles of

annealing and extension.[6]

Genotype Calling: The genotype is determined by measuring the fluorescence of the FAM

and VIC dyes.

Visualizing the Research Workflow
The following diagrams illustrate the key processes in cross-validating genetic association

findings.
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Figure 1. Workflow for a cross-sectional pooled analysis of genetic association.
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Figure 2. Simplified signaling pathway of DHFR in folate metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment
Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

2. Dihydrofolate reductase 19-bp deletion polymorphism modifies the association of folate
status with memory in a cross-sectional multi-ethnic study of adults - PMC
[pmc.ncbi.nlm.nih.gov]

3. Dihydrofolate reductase 19-bp deletion polymorphism modifies the association of folate
status with memory in a cross-sectional multi-ethnic study of adults - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. sensusimpact.com [sensusimpact.com]

5. The dihydrofolate reductase 19-bp deletion modifies the beneficial effect of B-vitamin
therapy in mild cognitive impairment: pooled study of two randomized placebo-controlled
trials - PubMed [pubmed.ncbi.nlm.nih.gov]

6. A 19-Base Pair Deletion Polymorphism in Dihydrofolate Reductase Is Associated with
Increased Unmetabolized Folic Acid in Plasma and Decreased Red Blood Cell Folate - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15575171?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575171?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3078682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3078682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pubmed.ncbi.nlm.nih.gov/26354538/
https://pubmed.ncbi.nlm.nih.gov/26354538/
https://pubmed.ncbi.nlm.nih.gov/26354538/
https://www.sensusimpact.com/article/doi/10.3945/ajcn.115.111054?searchresult=1
https://pubmed.ncbi.nlm.nih.gov/34788822/
https://pubmed.ncbi.nlm.nih.gov/34788822/
https://pubmed.ncbi.nlm.nih.gov/34788822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. The 19-bp deletion polymorphism of dihydrofolate reductase (DHFR) and nonsyndromic
cleft lip with or without cleft palate: evidence for a protective role - PMC
[pmc.ncbi.nlm.nih.gov]

8. A functional 19-base pair deletion polymorphism of dihydrofolate reductase (DHFR) and
risk of breast cancer in multivitamin users - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Common dihydrofolate reductase 19-base pair deletion allele: a novel risk factor for
preterm delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cross-Validation of DHFR 19-bp Deletion: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575171#cross-validation-of-dhfr-19-bp-deletion-
findings-in-different-cohorts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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